4-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)butanoic acid
Description
Properties
IUPAC Name |
4-[[2-hydroxy-3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)propyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-16-5-11-20(12-6-16)30(27,28)23(17-7-9-19(29-2)10-8-17)15-18(24)14-22-13-3-4-21(25)26/h5-12,18,22,24H,3-4,13-15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGILIFPFVIWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCCC(=O)O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonylation Approach
The sulfonamide moiety is synthesized via reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyaniline:
Procedure:
- Dissolve 4-methoxyaniline (1.0 equiv) in anhydrous dichloromethane under nitrogen.
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Slowly add 4-methylbenzenesulfonyl chloride (1.1 equiv) at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Modern Sulfinylamine Reagent Methodology
A scalable alternative employs t-BuONSO (1 ), a sulfinylamine reagent, with organometallic intermediates:
Procedure:
- Generate 4-methylphenylmagnesium bromide from 4-bromotoluene and Mg in THF.
- Add t-BuONSO (1 ) (1.0 equiv) at −78°C.
- Warm to −30°C over 2 hours.
- Quench with NH4Cl and extract with ethyl acetate.
- React intermediate with 4-methoxyaniline in presence of Hünig’s base.
Advantages:
Installation of the 2-Hydroxy-3-Aminopropyl Backbone
Epoxide Ring-Opening Strategy
The hydroxypropylamino linker is introduced via epichlorohydrin intermediate:
Procedure:
- React N-(4-methoxyphenyl)-4-methylbenzenesulfonamide (1.0 equiv) with epichlorohydrin (1.2 equiv) in DMF using K2CO3 as base.
- Heat at 60°C for 6 hours to form epoxide.
- Open epoxide with ammonia or benzylamine (for protection) in ethanol at 50°C.
Yield: 75–82% for epoxide formation; 65–70% for ring-opening.
Nucleophilic Substitution Approach
Alternative route using 3-bromo-1-propanol:
- React sulfonamide with 3-bromo-1-propanol (1.5 equiv) in acetonitrile.
- Add K2CO3 and heat at 80°C for 8 hours.
- Isolate 3-(sulfonamido)-1-propanol via column chromatography.
Challenges:
Coupling with 4-Aminobutanoic Acid
Carbodiimide-Mediated Amide Bond Formation
Activate the carboxylic acid of 4-aminobutanoic acid for coupling:
Procedure:
Reductive Amination Alternative
For direct amine linkage without protection:
- React 4-aminobutanoic acid with 3-(sulfonamido)-1-propanal (oxidized from 3-(sulfonamido)-1-propanol).
- Use NaBH3CN (1.2 equiv) in methanol at pH 5–6.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization Opportunities
- Stereochemical Control: The hydroxypropylamino center may racemize during coupling; chiral auxiliaries or asymmetric catalysis could improve enantiopurity.
- Solvent Selection: DMF facilitates coupling but complicates purification; switching to THF or EtOAc reduces side products.
- Scale-Up: Continuous flow systems for sulfonylation and epoxide steps enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes:
- A sulfonamide group
- A hydroxy group
- A methoxyphenyl group
These functional groups contribute to its reactivity and potential applications in different domains.
Chemistry
In the field of chemistry, 4-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)butanoic acid serves as a building block for synthesizing more complex molecules. Its structural components allow chemists to explore new synthetic pathways and develop derivatives with tailored properties.
Biology
This compound has been investigated as a biochemical probe or inhibitor. Its ability to interact with specific biological targets makes it valuable for studying enzyme functions and cellular processes. Research indicates that it may modulate the activity of certain proteins, providing insights into disease mechanisms and potential therapeutic strategies .
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential , particularly in targeting specific enzymes or receptors involved in diseases such as cancer or metabolic disorders. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, warranting further investigation through clinical trials .
Industrial Applications
The compound's versatility extends to industrial applications, where it is utilized in:
- Developing new materials with enhanced properties.
- Acting as a catalyst in various chemical reactions, improving efficiency and yield in synthetic processes.
Case Studies and Research Findings
- Biological Evaluation : A study evaluated derivatives of similar compounds against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, showing promising results compared to standard antibiotics .
- Synthesis Routes : Research has detailed synthetic routes involving sulfonation of aromatic compounds followed by hydroxy and methoxy group introduction, demonstrating efficient methods for producing this compound on an industrial scale .
- Therapeutic Investigations : Various studies have highlighted the potential of similar compounds in modulating biological activities relevant to cancer therapy, indicating that this compound could be further explored for its medicinal properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity. The hydroxy and methoxy groups may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Key Structural Features:
- Butanoic acid backbone: Shared with compounds like 4-oxo-4-[(2-phenylethyl)amino]butanoic acid (), though the latter lacks sulfonamide groups .
- Hydroxypropylamino linker: Present in β3-adrenoceptor ligands L755507 and L748337 (), which utilize similar chains for receptor binding .
- Sulfonamide substituents: Distinct from methanesulfonamide derivatives in patent-excluded compounds (), which vary in phenoxy or methoxyethyl groups .
Table 1: Structural Comparison
Pharmacological and Functional Differences
- Receptor Specificity: L755507 and L748337 () demonstrate divergent signaling pathways in β3-adrenoceptors despite shared sulfonamide and hydroxypropylamino motifs, highlighting substituent-driven selectivity .
- Therapeutic Applications : Patent-excluded methanesulfonamide analogs () are used for lipid management, suggesting the target compound’s 4-methylbenzenesulfonamide group may enhance metabolic stability or receptor affinity .
- Metabolic Considerations: N-Acetylisoputreanine (), a simpler butanoic acid derivative, lacks the sulfonamide group and is a human metabolite, indicating structural complexity impacts metabolic pathways .
Table 2: Pharmacokinetic and Physicochemical Properties
Biological Activity
4-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)butanoic acid, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 318.38 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The compound under review has shown significant activity against various bacterial strains. In vitro studies reported an IC50 value indicating its effectiveness in inhibiting bacterial growth, comparable to established antibiotics such as sulfamethoxazole .
Anticancer Properties
Recent investigations into the anticancer potential of this compound revealed promising results. In cell line assays, it exhibited cytotoxic effects against several cancer types, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Animal models of inflammation showed reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) when treated with this sulfonamide derivative. This suggests its potential utility in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Modulation of Immune Response : It appears to modulate the immune response by reducing inflammatory mediator release.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves sequential sulfonamide coupling and hydroxylation steps. A common approach includes reacting 4-methylbenzenesulfonyl chloride with a hydroxylated propylamine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide moiety . Yield optimization requires precise stoichiometric control (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and inert gas purging to prevent side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Reaction monitoring via TLC or HPLC is recommended .
Advanced: How can statistical design of experiments (DoE) improve the synthesis efficiency of this compound?
DoE methodologies, such as factorial designs or response surface modeling, enable systematic optimization of variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify nonlinear relationships between reaction time (60–120 min) and yield, minimizing trial-and-error approaches. Evidence from analogous sulfonamide syntheses shows that interactions between pH (7–9) and reagent molar ratios significantly impact product distribution . Advanced software tools (e.g., JMP, MODDE) facilitate predictive modeling, reducing the number of required experiments by 40–60% while maintaining robustness .
Basic: What spectroscopic techniques are essential for structural validation?
Key techniques include:
- NMR (¹H/¹³C) : Confirm the presence of the sulfonamide (-SO₂N-) group (δ 2.4–3.1 ppm for methylbenzenesulfonyl protons) and hydroxypropyl chain (δ 3.5–4.2 ppm) .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₇N₂O₆S: 459.1462) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies often arise from assay-specific parameters (e.g., cell permeability, protein binding). For example, conflicting IC₅₀ values in enzyme inhibition studies may result from variations in buffer pH (affecting ionization of the carboxylic acid group) or reducing agents interfering with sulfonamide stability. A tiered validation approach is recommended:
Orthogonal assays : Compare results from fluorescence polarization and radiometric assays.
Structure-activity relationship (SAR) : Test derivatives (e.g., methyl-to-ethoxy substitutions on the phenyl ring) to isolate functional group contributions .
Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess binding mode consistency across targets .
Basic: What are the primary applications of this compound in pharmacological research?
The compound’s sulfonamide and carboxylic acid groups make it a candidate for:
- Enzyme inhibition : Targeting proteases or kinases via sulfonamide-mediated hydrogen bonding.
- Receptor modulation : Probing G-protein-coupled receptors (GPCRs) due to its amphiphilic structure .
- Prodrug development : The carboxylic acid can be esterified for enhanced bioavailability .
Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict sites vulnerable to oxidative metabolism (e.g., benzylic hydrogens). For instance, replacing the 4-methoxyphenyl group with a fluorine-substituted analog reduces CYP450-mediated degradation. Pharmacokinetic modeling (GastroPlus) can simulate absorption differences between derivatives, prioritizing candidates with logP <3 and polar surface area <90 Ų .
Basic: What precautions are necessary during handling and storage?
- Storage : Protect from light at 2–8°C under nitrogen to prevent hydrolysis of the sulfonamide group .
- Handling : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation (ECHA hazard class H315/H319) .
Advanced: How can researchers address low reproducibility in scaled-up syntheses?
Batch-to-batch variability often stems from inhomogeneous mixing or exothermic reactions. Solutions include:
- Flow chemistry : Continuous microreactors improve heat dissipation and mixing efficiency.
- Process analytical technology (PAT) : Real-time FT-IR monitoring detects intermediates, ensuring reaction completion .
- Design space validation : Use ICH Q11 guidelines to define critical process parameters (CPPs) and material attributes (CMAs) .
Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?
- HPLC : ≥95% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Lower purity (<90%) may confound bioactivity results due to residual solvents (e.g., DMF) acting as assay interferents.
Advanced: What strategies mitigate off-target effects in cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
